molecular formula C5H10ClNO B1379231 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride CAS No. 1383604-96-3

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride

Cat. No.: B1379231
CAS No.: 1383604-96-3
M. Wt: 135.59 g/mol
InChI Key: OMNHPJKBHJSWNE-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is often used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a propargyl group attached to an ethoxyamine backbone, which is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with propargyl alcohol and 2-chloroethanamine.

    Reaction: Propargyl alcohol is reacted with 2-chloroethanamine in the presence of a base such as sodium hydroxide to form 2-(Prop-2-yn-1-yloxy)ethan-1-amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix propargyl alcohol and 2-chloroethanamine.

    Purification: The product is purified through distillation or recrystallization.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 2-(prop-2-yn-1-yloxy)ethanal or 2-(prop-2-yn-1-yloxy)ethanoic acid.

    Reduction: Formation of 2-(prop-2-yn-1-yloxy)ethan-1-amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride is utilized in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways, making it useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)ethanol
  • 2-(Prop-2-yn-1-yloxy)ethan-1-amine
  • 2-(Prop-2-yn-1-yloxy)ethoxyethanol

Uniqueness

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in biological and medicinal research where solubility and stability are crucial.

This compound’s versatility in undergoing various chemical reactions and its applications across multiple scientific disciplines highlight its importance in research and industry.

Properties

IUPAC Name

2-prop-2-ynoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHPJKBHJSWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383604-96-3
Record name 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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